molecular formula C24H21N5O6 B2718709 3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1396785-20-8

3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2718709
CAS RN: 1396785-20-8
M. Wt: 475.461
InChI Key: HZDDXJMQHKADTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C24H21N5O6 and its molecular weight is 475.461. The purity is usually 95%.
BenchChem offers high-quality 3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with structural elements similar to the specified chemical have been synthesized and evaluated for their biological activities, including antibacterial and anticancer properties. For example, novel analogs have been designed and synthesized with significant emphasis on their spectral studies and biological evaluations. These studies often involve assessing their activity against various bacterial strains or cancer cell lines, indicating a broad interest in such molecules for therapeutic applications (Palkar et al., 2017; Rahmouni et al., 2016).

Molecular Interaction Studies

Some studies focus on molecular interaction analyses, such as X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, to understand the binding and stability of such compounds. These studies are crucial for drug design, providing insights into the molecular basis of the compound's activity and its potential for optimization (Saeed et al., 2020).

Antioxidant and Antimicrobial Potential

The antioxidant and antimicrobial potentials of novel synthesized compounds structurally related to the queried molecule have been explored. These studies highlight the capability of such compounds to scavenge free radicals and exhibit antimicrobial activity, suggesting their usefulness in developing new therapeutic agents (Ahmad et al., 2012).

Heterocyclic Chemistry

Research into the synthesis of heterocyclic compounds, often with pyrazole, pyrimidine, or pyrazolopyrimidine cores, showcases the chemical versatility and the wide range of potential applications of these molecules. These studies not only provide new methods for synthesizing such compounds but also explore their pharmacological potentials, including antitumor and antimicrobial activities (Deohate & Palaspagar, 2020).

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O6/c1-14-20(23(32)29(27(14)2)16-6-4-3-5-7-16)26-21(30)17-11-25-24(33)28(22(17)31)12-15-8-9-18-19(10-15)35-13-34-18/h3-11H,12-13H2,1-2H3,(H,25,33)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDDXJMQHKADTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CNC(=O)N(C3=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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